5-Diethylamino-2-pentanol
Overview
Description
5-Diethylamino-2-pentanol: is an organic compound with the molecular formula C9H21NO and a molecular weight of 159.27 g/mol . It is a secondary alcohol with a diethylamino group attached to the second carbon of the pentanol chain. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Diethylamino-2-pentanol typically involves the reaction of 2-pentanol with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sodium or potassium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Diethylamino-2-pentanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include and .
Reduction: The compound can be reduced to form primary amines using reducing agents such as .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sulfuric acid for esterification reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halides or esters.
Scientific Research Applications
Chemistry: 5-Diethylamino-2-pentanol is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used as a reagent in the synthesis of biologically active molecules. It is also used in the study of enzyme mechanisms and protein-ligand interactions .
Medicine: It is explored for its role in drug delivery systems and as a precursor for active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used in the manufacture of surfactants, emulsifiers, and corrosion inhibitors. It is also used in the production of specialty chemicals and polymers .
Mechanism of Action
The mechanism of action of 5-Diethylamino-2-pentanol involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity .
Molecular Targets and Pathways:
Proteins and Enzymes: The compound can bind to active sites of enzymes, modulating their catalytic activity.
Cell Membranes: It can interact with lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
2-Diethylaminoethanol: Similar structure but with a shorter carbon chain.
5-Dimethylamino-2-pentanol: Similar structure but with methyl groups instead of ethyl groups.
5-Diethylamino-2-hexanol: Similar structure but with a longer carbon chain.
Uniqueness: 5-Diethylamino-2-pentanol is unique due to its specific combination of a diethylamino group and a secondary alcohol. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in synthesis, research, and industry .
Properties
IUPAC Name |
5-(diethylamino)pentan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO/c1-4-10(5-2)8-6-7-9(3)11/h9,11H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQYRNDEOJQVBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310392 | |
Record name | 5-(Diethylamino)-2-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301310392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5412-69-1 | |
Record name | 5-(Diethylamino)-2-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5412-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Diethylaminopentan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005412691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5412-69-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6321 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(Diethylamino)-2-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301310392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-diethylaminopentan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.088 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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